An In-depth Technical Guide to 2-Cyano-4-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Cyano-4-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-4-nitrobenzoic acid (CAS No. 126388-92-9), a key chemical intermediate with significant potential in pharmaceutical synthesis and drug development. This document details its chemical and physical properties, outlines plausible synthetic routes, discusses its reactivity, and explores its applications as a versatile building block in the creation of complex, biologically active molecules. Safety considerations and handling protocols are also addressed to ensure its effective and safe utilization in a laboratory setting.
Introduction
2-Cyano-4-nitrobenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of a cyano (-C≡N) group and a nitro (-NO₂) group on the benzene ring. These electron-withdrawing groups significantly influence the molecule's reactivity, making it a valuable precursor for a variety of chemical transformations. Its structural features offer multiple points for modification, rendering it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly in the field of medicinal chemistry. The strategic placement of the cyano and nitro groups activates the aromatic ring for certain reactions and provides functional handles for the construction of heterocyclic systems and other complex organic compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Cyano-4-nitrobenzoic acid is crucial for its application in synthesis and for ensuring appropriate handling and storage.
| Property | Value | Source |
| CAS Number | 126388-92-9 | [][2][3][4][5] |
| Molecular Formula | C₈H₄N₂O₄ | [][3][4][5] |
| Molecular Weight | 192.13 g/mol | [][5] |
| Purity | Typically ≥95% | [] |
| Appearance | (Expected to be a solid) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of 2-Cyano-4-nitrobenzoic Acid
While a definitive, peer-reviewed synthesis protocol for 2-Cyano-4-nitrobenzoic acid is not widely published, a plausible and logical synthetic pathway can be extrapolated from established organic chemistry principles. A common approach involves the oxidation of a corresponding methyl group on a toluene derivative.
Hypothetical Synthetic Pathway
A likely precursor for the synthesis of 2-Cyano-4-nitrobenzoic acid is 2-cyano-4-nitrotoluene. The synthesis would proceed via the oxidation of the methyl group to a carboxylic acid.
Figure 1: Hypothetical synthesis of 2-Cyano-4-nitrobenzoic acid.
Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on the general oxidation of alkylbenzenes and should be optimized for specific laboratory conditions.
Step 1: Oxidation of 2-Cyano-4-nitrotoluene
-
To a solution of 2-cyano-4-nitrotoluene in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and filter to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude 2-Cyano-4-nitrobenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Cyano-4-nitrobenzoic acid.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as by determining its melting point.
Reactivity and Chemical Profile
The chemical behavior of 2-Cyano-4-nitrobenzoic acid is dictated by its three functional groups: the carboxylic acid, the cyano group, and the nitro group.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. The presence of two strong electron-withdrawing groups on the ring increases the acidity of the carboxylic acid compared to benzoic acid.
-
Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
-
Nitro Group: The nitro group can be reduced to an amino group, providing a key step for further derivatization. This transformation is fundamental in many synthetic sequences in drug discovery.
-
Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and cyano groups.
Figure 2: Reactivity profile of 2-Cyano-4-nitrobenzoic acid.
Applications in Drug Development
2-Cyano-4-nitrobenzoic acid and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The presence of multiple functional groups allows for the construction of complex molecular architectures.
Intermediate for Antiviral Agents
One of the documented applications of a close derivative, 2-cyano-4-nitrobenzamide, is as a key intermediate in the synthesis of N-acyl-N'-arylthioureas. These compounds have been identified as potent inhibitors of herpes viruses, as detailed in patents EP1137632A1 and EP1137633A2[6]. The synthesis involves the conversion of the carboxylic acid of 2-Cyano-4-nitrobenzoic acid to the corresponding benzamide, which then serves as a scaffold for further elaboration.
Versatile Building Block in Medicinal Chemistry
The trifunctional nature of 2-Cyano-4-nitrobenzoic acid makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. The ability to selectively modify each of the three functional groups provides medicinal chemists with a powerful tool for generating libraries of compounds for biological screening. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other bifunctional reagents, can lead to the formation of various nitrogen-containing heterocycles.
Safety and Handling
General Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3].
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[7].
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Hazard Statements for Structurally Similar Compounds (e.g., 4-Nitrobenzoic Acid):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Suspected of causing genetic defects.
-
Suspected of causing cancer.
-
Suspected of damaging fertility or the unborn child.
Given these potential hazards, it is imperative to handle 2-Cyano-4-nitrobenzoic acid with extreme care and to follow all institutional safety protocols.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Cyano-4-nitrobenzoic acid are not publicly available, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns influenced by the positions and electronic effects of the cyano, nitro, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the quaternary carbons of the cyano and carboxylic acid groups, and the aromatic carbons. The chemical shifts will be indicative of the electronic environment of each carbon.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure.
Conclusion
2-Cyano-4-nitrobenzoic acid is a chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the creation of complex and diverse molecular structures. While there is a need for more comprehensive experimental data on its physical properties and validated synthetic protocols, the information available suggests that it is a valuable tool for medicinal chemists. As with any chemical reagent, it is essential to handle 2-Cyano-4-nitrobenzoic acid with appropriate safety precautions. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential in the development of new therapeutic agents.
References
-
Fluoropharm. (n.d.). 126388-92-9 | 2-Cyano-4-nitrobenzoic acid. Retrieved from [Link]
-
Chemsigma. (n.d.). 2-cyano-4-nitrobenzoic acid [126388-92-9]. Retrieved from [Link]
- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Google Patents. (n.d.). Methods for producing cyanobenzoic acid derivatives.
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
PubChem. (n.d.). 4-Cyano-2-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl-4-nitrobenzoic acid.
Sources
- 2. 126388-92-9 | 2-Cyano-4-nitrobenzoic acid - Fluoropharm [fluoropharm.com]
- 3. 2-cyano-4-nitrobenzoic acid | 126388-92-9 [chemicalbook.com]
- 4. 2-cyano-4-nitrobenzoic acid [126388-92-9] | Chemsigma [chemsigma.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
